molecular formula C21H21BrN2O2 B7695783 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7695783
M. Wt: 413.3 g/mol
InChI Key: RPPIEWUIASEKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism of Action

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide works by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, this compound can interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain genes that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of this compound is that it may not be effective against all types of cancer, and further research is needed to determine its potential use in different cancer types.

Future Directions

There are several future directions for research involving 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is the development of more potent inhibitors that can target BRD4 more effectively. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves several steps, including the reaction of 2-bromo-N-propylbenzamide with 2-hydroxy-7-methylquinoline in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been the subject of several scientific studies, which have demonstrated its potential use in cancer research. In one study, this compound was shown to inhibit the growth of prostate cancer cells by targeting a specific protein called BRD4. This protein plays a key role in regulating gene expression, and inhibiting its activity can lead to the death of cancer cells.

properties

IUPAC Name

2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPIEWUIASEKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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